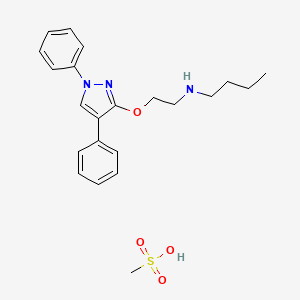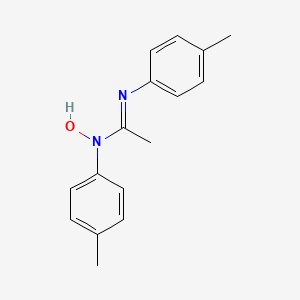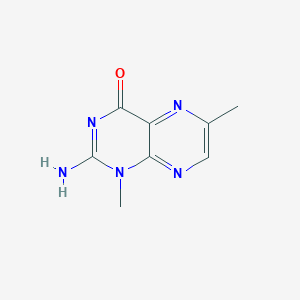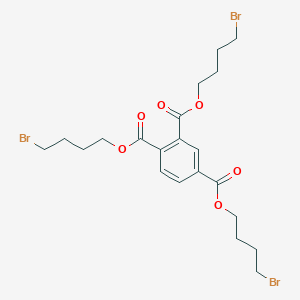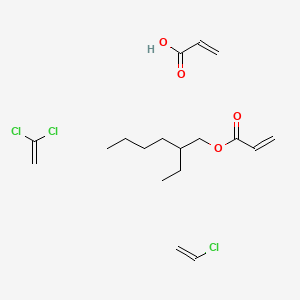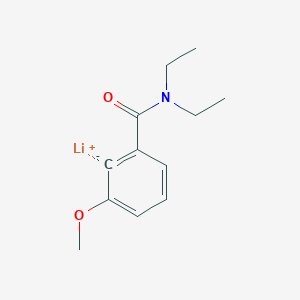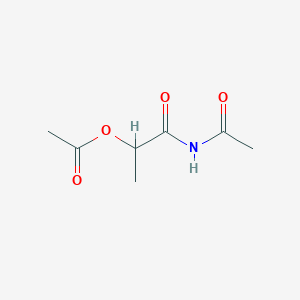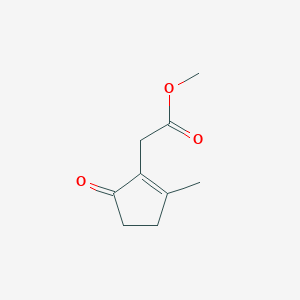
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate is an organic compound with the molecular formula C10H14O3. It is a clear liquid that ranges in color from colorless to pale yellow or pale red . This compound is known for its fruity, nutty aroma and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate can be achieved through several methods. One common approach involves the reduction of lactone followed by selective epoxidation of the olefin in the cyclopentenol ring . Another method includes the Johnson-Claisen rearrangement, which optimizes the yield of an intermediate, methyl 2-(2-methylene-3-oxo-5-((triisopropylsilyl)oxy)cyclopentyl)acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to achieve the desired product quality .
化学反応の分析
Types of Reactions
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a pharmacologically important subunit of cross-conjugated cyclopentenone prostaglandins.
Medicine: Its derivatives are studied for their potential anticancer properties.
Industry: It is used in the production of fragrances and flavorings due to its fruity aroma.
作用機序
The mechanism of action of Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate involves the formation of covalent bonds with the SH groups of core proteins through Michael addition. This interaction leads to the loss of basic biochemical functions of the proteins, manifesting its bioactivity . The compound’s moderate chemical stability poses challenges in developing clinically acceptable drugs based on it .
類似化合物との比較
Similar Compounds
Methyl (5-oxocyclopent-1-en-1-yl)acetate: This compound has a similar structure but differs in the position of the methyl group.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: Known for its use in fragrances, this compound has a different ring structure.
Uniqueness
Methyl (2-methyl-5-oxocyclopent-1-en-1-yl)acetate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its role as a subunit in pharmacologically important compounds further highlights its significance in scientific research .
特性
CAS番号 |
64140-92-7 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
methyl 2-(2-methyl-5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C9H12O3/c1-6-3-4-8(10)7(6)5-9(11)12-2/h3-5H2,1-2H3 |
InChIキー |
BKYLKYCUGLTFMT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)CC1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


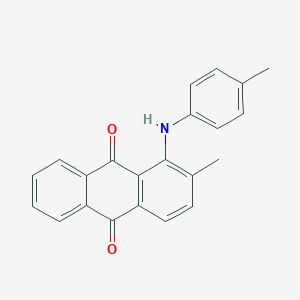
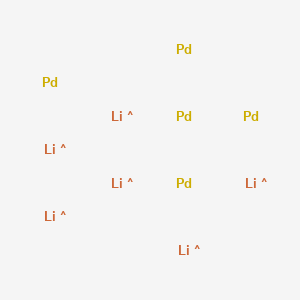
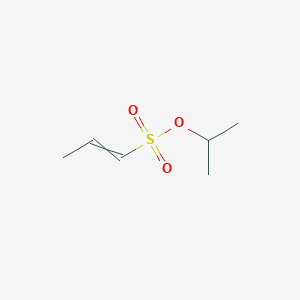
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
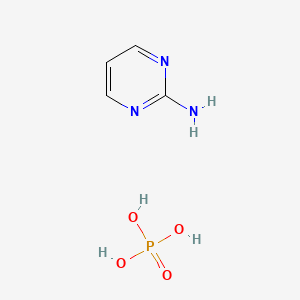
![2-Hydroxy-4-[(4-methoxyphenyl)sulfanyl]-3-phenylcyclobut-2-en-1-one](/img/structure/B14505351.png)
![2-[(Diphenylmethylidene)amino]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14505359.png)
